2,4-Difluoro-3'-piperidinomethyl benzophenone
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Overview
Description
2,4-Difluoro-3’-piperidinomethyl benzophenone is a fluorinated organic compound with the molecular formula C19H19F2NO. It is known for its high purity and unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3’-piperidinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the piperidinomethyl group .
Industrial Production Methods
Industrial production of 2,4-Difluoro-3’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenones with various functional groups.
Scientific Research Applications
2,4-Difluoro-3’-piperidinomethyl benzophenone is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.
Biology: Employed in the study of molecular interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its fluorinated structure enhances its binding affinity and selectivity towards target molecules, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-4’-piperidinomethyl benzophenone
- 2,4-Difluoro-3’-piperidinomethyl benzophenone
Uniqueness
2,4-Difluoro-3’-piperidinomethyl benzophenone stands out due to its unique combination of fluorine atoms and piperidinomethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and effective in various applications compared to similar compounds .
Properties
IUPAC Name |
(2,4-difluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c20-16-7-8-17(18(21)12-16)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWOEEYERNHYKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643165 |
Source
|
Record name | (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-58-3 |
Source
|
Record name | (2,4-Difluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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